3,4-Diamino-5-bromobenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-diamino-5-bromobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O2/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2H,9-10H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWUDRTKCFMUMNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)N)Br)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Pathways
Precursor-Based Synthesis Strategies
The construction of 3,4-diamino-5-bromobenzoic acid often begins with commercially available or readily synthesized benzoic acid derivatives. The specific order of functional group introduction—bromination and amination—is critical to achieving the desired substitution pattern.
Bromination Approaches of Diaminobenzoic Acid Derivatives
Direct bromination of 3,4-diaminobenzoic acid is a potential, though less common, route. The presence of two activating amino groups makes the aromatic ring highly susceptible to electrophilic substitution. However, controlling the regioselectivity to favor the 5-position can be challenging, and may lead to a mixture of products. The reaction typically employs a brominating agent in a suitable solvent.
A more controlled approach involves the bromination of a precursor where one or both amino groups are protected. For instance, N-acetylated derivatives can modulate the activating effect and direct the incoming electrophile.
| Precursor | Brominating Agent | Solvent | Conditions | Product |
| 3,4-Diacetylaminobenzoic acid | N-Bromosuccinimide (NBS) | Acetic Acid | Room Temperature | 5-Bromo-3,4-diacetylaminobenzoic acid |
| 3,4-Diaminobenzoic acid | Bromine in Acetic Acid | Acetic Acid | Mild | Mixture of brominated isomers |
Introduction of Amino Functionalities onto Bromobenzoic Acid Scaffolds
A common and effective strategy involves starting with a brominated benzoic acid and subsequently introducing the amino groups. This approach often provides better control over the final product's structure. For example, starting with 3-bromo-4-aminobenzoic acid, a nitro group can be introduced at the 5-position, followed by reduction to the corresponding amine.
Another pathway begins with 4-amino-3-bromo-5-nitrobenzoic acid, which can be synthesized and then reduced to form the target molecule. bldpharm.com The synthesis of this precursor itself is a multi-step process.
| Starting Material | Reagents | Key Intermediate | Final Product |
| 3-Bromo-4-aminobenzoic acid | 1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-C | 3-Bromo-4-amino-5-nitrobenzoic acid | This compound |
| 4-Bromobenzoic acid | 1. HNO₃/H₂SO₄ 2. Fe/HCl or H₂/Pd-C 3. Ac₂O 4. HNO₃/H₂SO₄ 5. H₃O⁺ 6. Fe/HCl or H₂/Pd-C | 4-Bromo-3-nitrobenzoic acid, 4-Amino-3-nitrobenzoic acid | This compound |
Reductive Transformations of Nitro-Substituted Benzoic Acid Precursors
The reduction of dinitro- or nitro-amino-substituted benzoic acids is a pivotal step in many synthetic routes to this compound. This transformation is typically the final step, converting nitro groups into the desired amino functionalities. A variety of reducing agents can be employed, with catalytic hydrogenation being a common and clean method.
For instance, the synthesis can start from 4-methylbenzoic acid, which undergoes bromination and then nitration to form 2-nitro-3-amino-4-methyl-5-bromobenzoic acid. The nitro group in this intermediate can then be reduced. A more direct precursor is 5-bromo-3,4-dinitrobenzoic acid. The two nitro groups are reduced simultaneously to yield the final product.
| Precursor | Reducing Agent | Solvent | Conditions | Product |
| 5-Bromo-3,4-dinitrobenzoic acid | H₂, Pd/C | Ethanol | Room Temperature, 1 atm | This compound |
| 4-Amino-5-bromo-3-nitrobenzoic acid | SnCl₂·2H₂O, HCl | Ethanol | Reflux | This compound |
| 3-Amino-5-bromo-4-nitrobenzoic acid | Fe, Acetic Acid | Water/Ethanol | Heating | This compound |
Advanced Synthetic Techniques and Reaction Conditions
To improve efficiency, yield, and regioselectivity, more advanced synthetic methods have been developed. These techniques often involve the use of specialized catalysts and reaction conditions.
Catalytic Hydrogenation Methods for Amine Formation
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitro groups to amines in the synthesis of diaminobenzoic acid derivatives. tcichemicals.comdissertationtopic.net This method is often preferred due to its clean nature, high yields, and the ability to use molecular hydrogen as the reductant. tcichemicals.com A variety of catalysts can be employed, with palladium on carbon (Pd/C) being one of the most common. tcichemicals.comdissertationtopic.net Other catalysts, such as platinum on carbon (Pt/C) or Raney nickel, can also be effective. researchgate.net The choice of catalyst and reaction conditions (e.g., hydrogen pressure, temperature, and solvent) can be optimized to achieve the desired outcome. researchgate.netgoogle.com For instance, ruthenium-based catalysts have also been explored for the hydrogenation of aromatic diamines. google.comnih.gov
| Nitro-Precursor | Catalyst | Solvent | Hydrogen Pressure | Temperature |
| 5-Bromo-3,4-dinitrobenzoic acid | 10% Pd/C | Ethanol | 1-4 atm | Room Temperature |
| 4-Amino-5-bromo-3-nitrobenzoic acid | 5% Pt/C | Methanol | 50 psi | 25-50 °C |
| 3-Amino-5-bromo-4-nitrobenzoic acid | Raney Nickel | THF | 100 psi | 60 °C |
Directed Ortho-Metalation and Related Bromination Procedures
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium species can then react with an electrophile, such as a brominating agent, to introduce a bromine atom with high precision. wikipedia.orgnih.gov
In the context of synthesizing precursors for this compound, a protected aminobenzoic acid derivative could be subjected to DoM. For example, an N-protected aminobenzoic acid could direct lithiation to an adjacent position, followed by quenching with a bromine source like N-bromosuccinimide (NBS) or 1,2-dibromoethane. This strategy allows for the precise installation of the bromine atom at a specific location, which might be difficult to achieve through classical electrophilic aromatic substitution. uwindsor.caharvard.edu
| Substrate (with DMG) | Organolithium Reagent | Electrophile | Key Intermediate |
| N,N-Diethyl-4-aminobenzamide | sec-Butyllithium/TMEDA | N-Bromosuccinimide (NBS) | N,N-Diethyl-3-bromo-4-aminobenzamide |
| 3-(Trifluoromethyl)benzoic acid | n-Butyllithium | 1,2-Dibromo-1,1,2,2-tetrafluoroethane | 2-Bromo-3-(trifluoromethyl)benzoic acid |
| 2-Methoxybenzoic acid | t-Butyllithium | Bromine | 2-Bromo-6-methoxybenzoic acid |
Multi-Step Convergent Syntheses from Simpler Building Blocks
A prevalent synthetic route to this compound commences with 4-aminobenzoic acid, a commercially available and relatively inexpensive starting material. This multi-step process involves a sequence of protection, nitration, bromination, and reduction steps to strategically install the desired functional groups onto the benzene (B151609) ring.
One logical pathway initiates with the protection of the amino group of 4-aminobenzoic acid, typically through acetylation with acetic anhydride (B1165640) to form 4-acetamidobenzoic acid. This step is crucial to moderate the activating effect of the amino group and to direct subsequent electrophilic substitution reactions. The acetylated intermediate is then subjected to nitration. The directing effects of the acetylamino and carboxylic acid groups guide the incoming nitro group to the position ortho to the acetylamino group, yielding 4-acetamido-3-nitrobenzoic acid.
Following nitration, the bromine atom is introduced. The bromination of this intermediate is a critical step, with the position of bromination being influenced by the existing substituents. Subsequently, the nitro group is reduced to an amino group. This reduction is often achieved using reducing agents like tin(II) chloride in hydrochloric acid or through catalytic hydrogenation. The final step involves the hydrolysis of the protecting acetyl group to reveal the second amino group, thus affording this compound.
A detailed synthetic pathway starting from 4-aminobenzoic acid is outlined in the table below, showcasing the intermediate compounds.
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1. Acetylation | 4-Aminobenzoic acid | Acetic anhydride, heat | 4-Acetamidobenzoic acid |
| 2. Nitration | 4-Acetamidobenzoic acid | Concentrated nitric acid, concentrated sulfuric acid | 4-Acetamido-3-nitrobenzoic acid |
| 3. Bromination | 4-Acetamido-3-nitrobenzoic acid | Bromine, suitable solvent | 5-Bromo-4-acetamido-3-nitrobenzoic acid |
| 4. Reduction | 5-Bromo-4-acetamido-3-nitrobenzoic acid | e.g., SnCl2, HCl or H2, Pd/C | 5-Bromo-3,4-diacetamidobenzoic acid or 5-bromo-4-amino-3-nitrobenzoic acid (depending on reduction conditions) |
| 5. Hydrolysis | Product from step 4 | Acid or base hydrolysis | This compound |
Optimization of Reaction Parameters for Yield and Selectivity
The efficiency of the synthesis of this compound and its derivatives is highly dependent on the careful optimization of reaction parameters. Key variables that are often fine-tuned include the choice of reagents, solvents, temperature, and reaction time.
In related syntheses of diaminobenzoic acid derivatives, the choice of coupling agent has been shown to significantly impact yield. For example, in the coupling of an Fmoc-amino acid to a diaminobenzoic acid moiety, switching from O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) to N-[(Dimethylamino)-1H-1,2,3-triazolo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate N-oxide (HATU) can lead to a notable increase in product yield. researchgate.net
The stoichiometry of the reagents is another critical factor. Increasing the equivalents of the activating agent, such as HATU, from 1.0 to 1.2 equivalents has been demonstrated to improve the yield of the desired product significantly. However, a further increase to 1.5 equivalents can sometimes result in a decreased yield, indicating that an optimal ratio exists for each specific reaction. researchgate.net
The following table summarizes the effect of varying reaction parameters on the yield of a related diaminobenzoic acid derivative, providing insights into potential optimization strategies for the synthesis of this compound.
| Parameter | Variation | Effect on Yield | Reference |
| Coupling Agent | HBTU vs. HATU | HATU provided a higher yield. | researchgate.net |
| Equivalents of HATU | 1.0 vs. 1.2 vs. 1.5 | 1.2 equivalents gave the optimal yield. | researchgate.net |
| Activation Time | Standard vs. Extended | Extended activation time improved the yield. | researchgate.net |
| Heating Method | Conventional vs. Microwave | Microwave irradiation significantly increased yield and reduced reaction time. | youtube.com |
Chromatographic and Crystallographic Purification Techniques for Research Applications
The isolation and purification of this compound to a high degree of purity is essential for its use in further research applications. A combination of chromatographic and crystallographic techniques is often employed to achieve the desired purity.
Initial purification of the crude product is typically carried out by precipitation from the reaction mixture, followed by washing with various organic solvents. The choice of solvent is critical to remove unreacted starting materials and by-products. For instance, washing with a mixture of dichloromethane (B109758) and hexane (B92381) has been effective in purifying related diaminobenzoic acid derivatives. researchgate.net In other cases, a sequence of washes with different solvent systems, such as dichloromethane followed by an acetone-water mixture, may be necessary to isolate the pure compound. researchgate.net
For challenging separations, particularly the removal of regioisomers, more advanced techniques are required. One effective method involves the esterification of the crude product mixture. The resulting esters, being more volatile, can then be separated by distillation. Following purification of the desired ester, hydrolysis is performed to regenerate the pure carboxylic acid. This technique has been successfully used to obtain high-purity 5-bromo-2,4-difluorobenzoic acid, achieving a purity of over 99.5%. researchgate.net
Column chromatography is another powerful tool for the purification of this compound and its intermediates. The choice of stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system allows for the separation of the target compound from impurities based on differences in their polarity and affinity for the stationary phase.
Crystallization is a final and crucial step for obtaining highly pure material suitable for analytical characterization, including X-ray crystallography. Recrystallization from an appropriate solvent or solvent mixture, such as dichloromethane and methanol, can yield single crystals of high quality. researchgate.net X-ray crystallography provides unambiguous structural confirmation of the molecule and detailed information about its three-dimensional arrangement in the solid state. For example, the crystal structure of the related compound 4-amino-3-bromobenzoic acid has been determined, revealing details about its molecular geometry and intermolecular interactions. researchgate.net
| Technique | Description | Application | Reference |
| Precipitation and Washing | The crude product is precipitated and washed with specific solvents or solvent mixtures. | Initial purification to remove bulk impurities. | researchgate.net |
| Esterification-Distillation-Hydrolysis | The product is converted to its ester, purified by distillation, and then hydrolyzed back to the acid. | Separation of isomers to achieve high purity. | researchgate.net |
| Column Chromatography | Separation based on differential adsorption of components on a stationary phase. | Purification of intermediates and final product from closely related impurities. | |
| Crystallization | Formation of a crystalline solid from a solution. | Final purification step to obtain highly pure material for analysis. | researchgate.net |
Chemical Reactivity and Transformation Pathways
Reactions at the Amino Groups
The two adjacent amino groups in 3,4-Diamino-5-bromobenzoic acid are nucleophilic and serve as a versatile handle for constructing fused heterocyclic rings and for synthesizing various derivatives through reactions like acylation and Schiff base formation.
The ortho-phenylenediamine moiety is a classic precursor for the synthesis of numerous fused nitrogen-containing heterocycles. These reactions typically involve a condensation reaction with a reagent containing two electrophilic centers, which react with the two amino groups to form a new ring.
The reaction of ortho-phenylenediamines with 1,2-dicarbonyl compounds is a fundamental and widely used method for the synthesis of quinoxalines. nih.govsapub.org This condensation reaction proceeds readily, often under mild conditions, to form the pyrazine ring fused to the benzene (B151609) ring. For this compound, this reaction would lead to the formation of 7-bromo-8-carboxyquinoxaline derivatives.
The general mechanism involves the initial nucleophilic attack of one amino group on a carbonyl carbon, followed by the formation of an imine. A subsequent intramolecular cyclization occurs when the second amino group attacks the remaining carbonyl group, which, after dehydration, yields the stable aromatic quinoxaline (B1680401) ring. chim.it Various catalysts, including acids, can be used to facilitate this process, and green chemistry approaches utilizing microwave assistance or aqueous media have also been developed. nih.gov
| Reactant 1 | Reactant 2 (Dicarbonyl) | Product | Catalyst/Conditions |
| This compound | Glyoxal | 7-Bromoquinoxaline-8-carboxylic acid | Acid catalyst, heat |
| This compound | Biacetyl (2,3-Butanedione) | 2,3-Dimethyl-7-bromoquinoxaline-8-carboxylic acid | Acetonitrile, room temp. mdpi.com |
| This compound | Benzil (B1666583) | 2,3-Diphenyl-7-bromoquinoxaline-8-carboxylic acid | Ethanol, reflux |
Benzimidazoles are another important class of heterocycles that can be synthesized from this compound. nih.gov The most common method involves the condensation of the ortho-diamine with aldehydes or carboxylic acids (or their derivatives). semanticscholar.org When an aldehyde is used, an oxidizing agent is typically required to form the final aromatic benzimidazole (B57391) ring from the dihydrobenzimidazole intermediate.
The reaction with a carboxylic acid, known as the Phillips condensation, usually requires harsh conditions, such as heating in the presence of a strong acid like polyphosphoric acid or hydrochloric acid. semanticscholar.org This reaction involves the formation of an amide bond followed by cyclization and dehydration. The use of formic acid is a common way to synthesize unsubstituted benzimidazoles. researchgate.net
| Reactant 1 | Reactant 2 | Product | Conditions |
| This compound | Formic Acid | 6-Bromo-1H-benzimidazole-7-carboxylic acid | Reflux |
| This compound | Aromatic Aldehyde (Ar-CHO) | 2-Aryl-6-bromo-1H-benzimidazole-7-carboxylic acid | H₂O₂/HCl, room temp. organic-chemistry.org |
| This compound | Acetic Acid | 2-Methyl-6-bromo-1H-benzimidazole-7-carboxylic acid | 4N HCl, reflux |
Beyond quinoxalines and benzimidazoles, the ortho-diamine functionality allows for the synthesis of other fused heterocyclic systems. For example, reaction with appropriate reagents can lead to the formation of benzofused thiadiazoles. The synthesis of benzo[1,2-d:4,5-d′]bis( nih.govorganic-chemistry.orgdaneshyari.comthiadiazole) systems, for instance, has been achieved through reactions involving nitrosation, highlighting the versatility of diamine precursors in creating complex heterocyclic structures. mdpi.com The synthesis of fused heterocycles is a broad field, with methods like cyclization reactions, ring-closing metathesis, and Diels-Alder reactions being employed to create novel molecular architectures. airo.co.in
The amino groups of this compound can undergo acylation or amidation when treated with acylating agents like acyl chlorides or acid anhydrides. google.com This reaction can be used to introduce various functional groups, potentially altering the compound's chemical properties. Selective acylation of one amino group over the other can be challenging and may require specific reaction conditions or protecting group strategies.
Furthermore, the carboxylic acid group present on the molecule can also participate in amidation reactions. Using a coupling agent, the carboxylic acid can be activated to react with an external amine, forming an amide bond. researchgate.netresearchgate.net This dual reactivity (amines and a carboxylic acid) makes this compound a useful building block for creating more complex molecules and peptide-like structures. nih.gov
Like other primary aromatic amines, the amino groups of this compound can react with aldehydes or ketones to form imines, commonly known as Schiff bases. core.ac.uk Given the presence of two amino groups, reaction with two equivalents of an aldehyde can lead to the formation of a tetradentate Schiff base ligand. daneshyari.comnih.gov These reactions are typically carried out by refluxing the reactants in an alcoholic solvent.
The resulting Schiff bases, which contain C=N (azomethine) groups, are important in coordination chemistry as they can form stable complexes with various metal ions. researchgate.net The condensation of 3,4-diaminobenzoic acid with derivatives of 2-hydroxybenzaldehyde, for example, yields tetradentate Schiff base ligands capable of coordinating with metals like Co(II), Ni(II), Cu(II), and Zn(II). nih.gov
| Reactant 1 | Reactant 2 | Product Type |
| This compound | Salicylaldehyde (2 eq.) | Tetradentate Schiff Base Ligand |
| This compound | Benzaldehyde (2 eq.) | Di-imine Derivative |
| This compound | Acetone | Di-imine Derivative (from ketone) |
Nucleophilic Aromatic Substitution Initiated by Amino Groups
The amino groups on the ring are activating groups, which generally make the ring more susceptible to electrophilic attack rather than nucleophilic attack. Therefore, direct nucleophilic aromatic substitution initiated by an external nucleophile attacking a carbon atom of the benzene ring is not a characteristic reaction for this compound under standard conditions. Instead, the amino groups themselves can act as nucleophiles in other reactions.
Reactions at the Carboxyl Group
The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, including esterification, amide bond formation, and decarboxylation.
Esterification for Carboxyl Protection and Derivatization
The carboxylic acid group of this compound can be readily converted to an ester. This transformation serves two primary purposes: protection of the acidic proton and carbonyl group to prevent interference in subsequent reactions, and derivatization to modify the compound's physical and chemical properties. ddugu.ac.in A common method for esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. For instance, the methyl ester, methyl 3,4-diamino-5-bromobenzoate, is a known derivative. boropharm.com
Protecting the carboxyl group is often a necessary strategy in multi-step syntheses to avoid unwanted side reactions. ddugu.ac.inrsc.org A wide array of protective groups have been developed that can be cleaved under various conditions, allowing for selective deprotection in the presence of other sensitive functional groups. ddugu.ac.in
Amide Bond Formation with Amines and Peptides (Focus on chemical coupling, not biological activity)
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the construction of peptides and other complex molecules. luxembourg-bio.comresearchgate.net This reaction involves the coupling of the carboxylic acid group of this compound with an amine. The direct reaction between a carboxylic acid and an amine is generally slow and requires high temperatures. luxembourg-bio.com Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. luxembourg-bio.comresearchgate.net
This activation is typically achieved using coupling reagents. growingscience.com A vast number of these reagents have been developed to facilitate efficient amide bond formation while minimizing side reactions, such as racemization in the case of chiral amino acids. uni-kiel.de Common classes of coupling reagents include carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). uni-kiel.debachem.com The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity of the desired amide product. The general mechanism involves the activation of the carboxylic acid, followed by nucleophilic attack by the amine. youtube.com
For example, in peptide synthesis, one of the amino groups of a diaminobenzoic acid derivative can be coupled with an Fmoc-protected amino acid. nih.govresearchgate.net This highlights the utility of this scaffold in creating more complex peptide structures. The selection of appropriate coupling reagents and conditions is crucial to ensure efficient and clean reactions. nih.govresearchgate.net
Decarboxylation Studies and Products
Decarboxylation is the removal of the carboxyl group, typically with the release of carbon dioxide. organic-chemistry.org Aromatic carboxylic acids can undergo decarboxylation, particularly under high-temperature conditions. uni-konstanz.de For diaminobenzoic acids, the position of the amino groups relative to the carboxylic acid can influence the ease of decarboxylation. uni-konstanz.de
Heating 3,4-diaminobenzoic acid can lead to its decarboxylation to form o-phenylenediamine (B120857). uni-konstanz.de Studies on the six possible isomers of diaminobenzoic acid have shown that they can yield different products upon decarboxylation. doubtnut.comyoutube.com The specific conditions, such as temperature and solvent, play a significant role in the outcome of the reaction. uni-konstanz.de
Reactions at the Bromine Substituent
The bromine atom on the aromatic ring provides a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis, enabling the formation of a wide variety of chemical bonds with high efficiency and selectivity. researchgate.netmdpi.com The bromine substituent in this compound makes it a suitable substrate for several of these transformations, including the Suzuki, Heck, and Sonogashira reactions. nobelprize.orgmasterorganicchemistry.com
The general catalytic cycle for these reactions involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation with an organometallic reagent (in the case of Suzuki and Negishi reactions) or coordination of an alkene or alkyne, and reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nobelprize.orgnih.gov
Suzuki Reaction: This reaction couples the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nobelprize.orgmasterorganicchemistry.com This allows for the formation of a new carbon-carbon bond, leading to biaryl structures. The use of specialized phosphine (B1218219) ligands can enhance the reactivity and scope of the Suzuki coupling. nih.gov
Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. masterorganicchemistry.comresearchgate.net This reaction is a valuable method for the formation of carbon-carbon bonds and has been widely applied in the synthesis of complex molecules. researchgate.net
Sonogashira Reaction: This reaction couples the aryl bromide with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orgnih.gov This provides a direct route to aryl alkynes. It is possible to perform sequential Sonogashira and Suzuki reactions on molecules containing both iodine and bromine substituents, demonstrating the potential for selective functionalization. thieme-connect.de
Table of Reaction Conditions for Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Typical Catalyst System | Base |
|---|---|---|---|
| Suzuki | Organoboron compound (e.g., boronic acid) | Pd(0) complex (e.g., Pd(PPh₃)₄), phosphine ligands | K₂CO₃, K₃PO₄, NaOH |
| Heck | Alkene | Pd(0) or Pd(II) salt, phosphine ligands | Triethylamine, K₂CO₃ |
| Sonogashira | Terminal alkyne | Pd(0) complex, Cu(I) salt (e.g., CuI) | Amine base (e.g., triethylamine, diisopropylamine) |
Nucleophilic Aromatic Substitution (SNAr) with Various Nucleophiles
Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction is typically favored when the aromatic ring is activated by electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgchemistrysteps.com The mechanism involves the addition of the nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group. pressbooks.pub
In the case of this compound, the presence of two electron-donating amino groups would generally disfavor a classical SNAr reaction at the bromine-substituted carbon. However, the reactivity could be influenced by the specific nucleophile and reaction conditions. Strong nucleophiles under harsh conditions might still lead to substitution.
Formation and Reactivity of Aryne Intermediates
Arynes are highly reactive intermediates derived from aromatic rings by the removal of two adjacent substituents, resulting in a formal triple bond within the ring. A common method for generating arynes involves the treatment of aryl halides with a strong base. chemistrysteps.com The resulting aryne can then be trapped by various nucleophiles or dienes.
The formation of a benzyne from this compound would likely proceed through deprotonation at the position ortho to the bromine atom by a strong base, followed by elimination of the bromide. The resulting aryne intermediate would be highly reactive and could undergo subsequent reactions with nucleophiles present in the reaction mixture. The position of the amino and carboxylate groups would influence the regioselectivity of the nucleophilic addition to the aryne.
Selective Functionalization and Orthogonal Reactivity Studies
The presence of multiple reactive sites on this compound—the bromine atom, two amino groups, and a carboxylic acid—presents opportunities for selective functionalization. Orthogonal reactivity refers to the ability to selectively react one functional group in the presence of others by choosing specific reagents and reaction conditions.
For instance, the carboxylic acid could be selectively protected as an ester before performing palladium-catalyzed coupling at the bromine position. Subsequently, the amino groups could be acylated or alkylated under different conditions. researchgate.netresearchgate.net Alternatively, the amino groups could be protected first, allowing for transformations at the carboxylic acid and the bromine atom. The development of such selective functionalization strategies is crucial for the efficient synthesis of complex molecules derived from this versatile building block. Studies on the regioselective amination of bromobenzoic acids have shown that the position of the carboxylic acid can direct the outcome of the reaction. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.
Proton (¹H) NMR for Structural Connectivity
Proton NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. In the case of 3,4-Diamino-5-bromobenzoic acid, the aromatic region of the ¹H NMR spectrum is of particular interest. An experimental spectrum obtained in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) shows two distinct signals, each integrating to one proton. hep.com.cn These signals appear as singlets at approximately δ 6.92 and δ 6.80 ppm. hep.com.cn The singlet nature of these peaks indicates that the two protons on the aromatic ring are not adjacent to each other, which is consistent with the substitution pattern of the molecule. The distinct chemical shifts for the two aromatic protons arise from the different electronic effects of the adjacent functional groups.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~6.92 | Singlet | 1H | Aromatic C-H |
| ~6.80 | Singlet | 1H | Aromatic C-H |
| Broad signals (variable) | Broad | 5H | -NH₂ and -COOH |
Note: The signals for the amine (-NH₂) and carboxylic acid (-COOH) protons are often broad and their chemical shifts can vary depending on concentration, temperature, and solvent.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
While specific experimental ¹³C NMR data for this compound is not widely available in the literature, a predicted spectrum can be derived based on the known spectrum of the parent compound, 3,4-Diaminobenzoic acid, and the established substituent effects of bromine on a benzene (B151609) ring. The ¹³C NMR spectrum is expected to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine (C-5) would be expected to have a chemical shift in the range of 110-120 ppm. The carbons bearing the amino groups (C-3 and C-4) would be shifted downfield due to the electron-donating nature of the nitrogen atoms. The carboxylic acid carbon (-COOH) would appear at the most downfield position, typically in the range of 165-185 ppm.
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| C=O (Carboxylic Acid) | 168-172 |
| C-NH₂ | 145-150 |
| C-NH₂ | 135-140 |
| C-H | 120-125 |
| C-Br | 115-120 |
| C-H | 110-115 |
| C-COOH | 105-110 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structure Assignment
Two-dimensional (2D) NMR techniques would be invaluable in confirming the structural assignments of this compound.
COSY (Correlation Spectroscopy): A COSY experiment would show correlations between protons that are coupled to each other. For this molecule, no cross-peaks would be expected in the aromatic region of the COSY spectrum, as the two aromatic protons are isolated from each other by substituents.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons directly to the carbons they are attached to. This would definitively link the proton signals at ~6.92 and ~6.80 ppm to their corresponding carbon signals in the ¹³C NMR spectrum.
Infrared (IR) and Raman Spectroscopy for Vibrational Modes and Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, the spectra would be characterized by the following key absorptions:
N-H Stretching: The two amino groups (-NH₂) would give rise to symmetric and asymmetric stretching vibrations, typically appearing as two distinct bands in the region of 3300-3500 cm⁻¹.
O-H Stretching: The carboxylic acid (-COOH) would exhibit a broad O-H stretching band, usually centered around 3000 cm⁻¹, which would overlap with the C-H stretching vibrations.
C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.
C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid would be present in the region of 1680-1710 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration of the amino groups would be observed around 1600-1650 cm⁻¹.
C=C Stretching: Aromatic C=C stretching vibrations would result in several bands in the 1450-1600 cm⁻¹ region.
C-N Stretching: The C-N stretching of the aromatic amines would appear in the 1250-1350 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the lower frequency region of the IR spectrum, typically between 500 and 600 cm⁻¹. In Raman spectroscopy, this vibration would likely give a more intense signal.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromic Behavior
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show characteristic absorption bands corresponding to π-π* and n-π* transitions. The benzene ring and the amino and carboxylic acid functional groups constitute a conjugated system. The amino groups, being strong electron-donating groups, and the carboxylic acid group, an electron-withdrawing group, will significantly influence the electronic transitions.
The compound is expected to exhibit solvatochromism , where the wavelength of maximum absorption (λ_max) changes with the polarity of the solvent. In polar solvents, the excited state is often more stabilized than the ground state, leading to a shift in the absorption maximum. For this compound, an increase in solvent polarity would likely cause a red shift (bathochromic shift) in the λ_max of the π-π* transition due to the increased stabilization of the polar excited state.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.
For this compound (C₇H₇BrN₂O₂), the molecular ion peak ([M]⁺) in the mass spectrum would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum would display two molecular ion peaks of almost equal intensity, one for the molecule containing ⁷⁹Br and one for the molecule containing ⁸¹Br.
X-ray Crystallography for Precise Solid-State Structure and Intermolecular Interactions
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. This provides valuable information on bond lengths, bond angles, and the packing of molecules in the solid state, which governs the material's macroscopic properties.
While a specific crystal structure for this compound is not publicly documented, studies on the closely related non-brominated parent compound, 3,4-diaminobenzoic acid, offer significant insights. The crystal structures of molecular salts of protonated 3,4-diaminobenzoic acid, specifically with chloride, bromide, and nitrate (B79036) anions, have been described. researchgate.net In these structures, the 3,4-diaminobenzoic acid molecule is protonated at the amino group para to the carboxylic acid. researchgate.net
The crystal packing in these salts is primarily dictated by a network of intermolecular hydrogen bonds. These interactions involve the ammonium (B1175870) and amino groups, the carboxylic acid group, and the counter-ions. researchgate.net For instance, in the nitrate salt monohydrate, extensive N—H···O and O—H···O hydrogen bonds create a three-dimensional network. researchgate.net It can be inferred that this compound would exhibit similar, complex hydrogen-bonding networks, with the bromine atom potentially participating in halogen bonding, further influencing the crystal packing.
Interactive Table: Crystallographic Data for a 3,4-Diaminobenzoic Acid Salt
Note: The following data is for 2-amino-5-carboxyanilinium nitrate monohydrate, a salt of 3,4-diaminobenzoic acid. researchgate.net
| Parameter | Value |
| Chemical Formula | C₇H₉N₂O₂⁺·NO₃⁻·H₂O |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.4789 (3) |
| b (Å) | 21.0368 (12) |
| c (Å) | 8.8466 (5) |
| β (°) | 98.435 (2) |
| Volume (ų) | 1008.34 (10) |
| Z | 4 |
| Key Intermolecular Forces | N—H···O and O—H···O hydrogen bonds |
Fluorescence Spectroscopy for Intramolecular Charge Transfer (ICT) Characteristics
Fluorescence spectroscopy is a sensitive technique used to study the electronic properties of molecules. For molecules possessing both electron-donating and electron-accepting groups, fluorescence can reveal information about intramolecular charge transfer (ICT), a process where an electron is transferred from the donor to the acceptor upon photoexcitation.
Direct fluorescence studies on this compound are not readily found in the literature. However, research on structurally similar compounds provides a strong basis for predicting its behavior. For example, 4-amino-3-methyl benzoic acid methyl ester, which also contains an amino group (electron donor) and a carboxyl group (electron acceptor) attached to a benzene ring, exhibits dual fluorescence in polar solvents. ias.ac.in This phenomenon, where two distinct emission bands are observed, is a hallmark of ICT. ias.ac.in The higher-energy band corresponds to the locally excited (LE) state, while the lower-energy, red-shifted band arises from the highly polar ICT state. ias.ac.in
The solvent environment plays a crucial role in the ICT process. In non-polar solvents, typically only the LE emission is observed. As the solvent polarity increases, the ICT emission band becomes more prominent and shifts to longer wavelengths (a phenomenon known as solvatochromism). This is because polar solvents stabilize the polar ICT state more than the less polar LE state. ias.ac.in Studies on other related molecules like 3-aminobenzoic acid and 3,5-diaminobenzoic acid also confirm the presence of ICT processes, highlighting that this is a common feature for this class of compounds. osti.goviaea.org
Given the presence of two electron-donating amino groups and an electron-withdrawing carboxylic acid group, this compound is expected to exhibit significant ICT characteristics. The extent of this charge transfer and the resulting fluorescence properties would likely be sensitive to solvent polarity.
Interactive Table: Fluorescence Characteristics of a Related Aminobenzoic Acid Derivative
Note: The following data is illustrative of typical ICT behavior and is based on findings for compounds like 4-amino-3-methyl benzoic acid methyl ester. ias.ac.in
| Solvent Polarity | Emission Type | Typical Emission Wavelength Range (nm) | Characteristics |
| Non-polar | Locally Excited (LE) | 350 - 400 | Single emission band, relatively insensitive to solvent. |
| Polar | LE and ICT | LE: 350 - 400; ICT: 450 - 550+ | Dual emission, ICT band is red-shifted and prominent. |
| Highly Polar | ICT | > 500 | Dominated by the strongly red-shifted ICT emission. |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the method of choice for investigating the ground-state properties of medium-sized organic molecules. A typical DFT study on 3,4-Diamino-5-bromobenzoic acid would involve a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to ensure a high-quality description of the molecule's electronic structure.
The first step in any computational analysis is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. For this compound, this would involve calculating key bond lengths, bond angles, and dihedral angles.
The presence of the carboxylic acid and amino groups allows for potential rotational isomers (conformers). A conformational analysis would be necessary to identify the global minimum energy structure, which is the most stable conformer and the one that is most likely to be observed experimentally. This would involve systematically rotating the C-C bond of the carboxyl group and the C-N bonds of the amino groups and performing geometry optimization at each step.
Table 1: Predicted Optimized Geometrical Parameters (Illustrative) This table is illustrative and contains hypothetical data that would be generated from a DFT calculation.
| Parameter | Bond/Angle | Predicted Value |
|---|---|---|
| Bond Length (Å) | C-Br | 1.905 |
| C-COOH | 1.489 | |
| C-NH₂ (ortho) | 1.402 | |
| C-NH₂ (meta) | 1.398 | |
| Bond Angle (°) | Br-C₅-C₄ | 119.5 |
| H₂N-C₄-C₃ | 121.0 | |
| C₂-C₁-COOH | 120.3 |
Once the optimized geometry is obtained, the electronic structure can be analyzed. This includes examining the distribution of electrons throughout the molecule. A Mulliken population analysis or a more robust Natural Population Analysis (NPA) would be performed to calculate the partial atomic charges on each atom. This information is crucial for understanding the molecule's polarity and intermolecular interactions. It would be expected that the oxygen, nitrogen, and bromine atoms carry partial negative charges, while the hydrogen and carbonyl carbon atoms carry partial positive charges.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactivity. The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich amino groups and the benzene (B151609) ring, while the LUMO would be expected to have significant contributions from the electron-withdrawing carboxylic acid group.
Table 2: Predicted Frontier Molecular Orbital Energies (Illustrative) This table is illustrative and contains hypothetical data that would be generated from a DFT calculation.
| Orbital | Energy (eV) |
|---|---|
| HOMO | -5.85 |
| LUMO | -1.98 |
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is a valuable tool for predicting where a molecule is susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxyl group and the nitrogen atoms of the amino groups, making them nucleophilic sites. Positive potential would be expected around the hydrogen atoms of the amino and carboxyl groups, identifying them as electrophilic sites.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer between occupied and unoccupied orbitals, which can reveal the extent of electron delocalization and the strength of intramolecular interactions, such as hydrogen bonding. researchgate.net For this compound, NBO analysis would be particularly useful for quantifying the delocalization of the π-electrons in the benzene ring and the intramolecular hydrogen bonding that may occur between the ortho-amino group and the carboxylic acid group.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is used to investigate the excited states of molecules. This allows for the simulation of the ultraviolet-visible (UV-Vis) absorption spectrum. The calculation would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. researchgate.netmaterialsciencejournal.org The electronic transitions, such as π→π* and n→π*, responsible for these absorptions can also be identified. For this compound, the simulated spectrum would likely show strong absorptions in the UV region due to electronic transitions within the aromatic system.
Table 3: Predicted UV-Vis Spectral Data (Illustrative) This table is illustrative and contains hypothetical data that would be generated from a TD-DFT calculation.
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 350 | 0.25 | HOMO -> LUMO | π→π* |
| 285 | 0.18 | HOMO-1 -> LUMO | π→π* |
Quantitative Structure-Activity Relationships (QSAR) for Chemical Reactivity
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its reactivity. For this compound, QSAR studies focusing on chemical reactivity (distinct from biological activity) can provide valuable insights into its behavior in various chemical environments. These models are built upon molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule.
A hypothetical QSAR study for the chemical reactivity of this compound and related compounds could involve the following molecular descriptors:
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. oup.com A higher HOMO energy suggests greater reactivity towards electrophiles, and a lower LUMO energy indicates greater reactivity towards nucleophiles.
pKa: The acid dissociation constant (pKa) of the carboxylic acid group is a direct measure of its acidity and is influenced by the other substituents on the ring. nih.gov Electron-withdrawing groups tend to lower the pKa, making the acid stronger. youtube.com
A multiple linear regression analysis could then be used to build a QSAR model. The general form of such a model for predicting a reactivity parameter (e.g., reaction rate constant, log k) would be:
log k = c1(descriptor1) + c2(descriptor2) + ... + constant
Table 1: Hypothetical QSAR Data for this compound and Related Compounds
| Compound | Hammett Constant (σp) of Substituent X | HOMO Energy (eV) | LUMO Energy (eV) | pKa | Predicted Reactivity (log k) |
| Benzoic Acid | 0.00 (H) | -7.20 | -0.50 | 4.20 | 1.00 |
| 4-Aminobenzoic Acid | -0.66 (NH2) | -6.80 | -0.30 | 4.92 | 1.50 |
| 4-Bromobenzoic Acid | 0.23 (Br) | -7.50 | -0.80 | 3.97 | 0.80 |
| 3,4-Diaminobenzoic Acid | -0.82 (NH2 sum) | -6.50 | -0.20 | 5.10 | 1.80 |
| This compound | -0.59 (sum) | -6.90 | -0.65 | 4.75 | 1.65 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time, including conformational changes and interactions with solvent molecules. easychair.org For a relatively small and rigid molecule like this compound, MD simulations can reveal important details about its flexibility and how it is influenced by its environment.
A typical MD simulation of this compound would involve placing the molecule in a simulation box filled with a chosen solvent, such as water or a non-polar organic solvent. The interactions between all atoms are described by a force field, which is a set of parameters that define the potential energy of the system. easychair.org The simulation then calculates the trajectory of each atom over time by solving Newton's equations of motion.
Conformational Sampling: While the benzene ring itself is rigid, the amino and carboxylic acid groups have rotational freedom. MD simulations can explore the different conformations arising from the rotation around the C-N and C-C bonds. This is particularly important for understanding how the molecule might orient itself to interact with other molecules or surfaces. The simulations can quantify the dihedral angle distributions for these rotatable bonds, revealing the most stable conformations and the energy barriers between them.
Solvent Effects: The solvent can have a significant impact on the conformation and reactivity of this compound. In a polar solvent like water, the amino and carboxylic acid groups will form hydrogen bonds with the surrounding water molecules. nih.gov MD simulations can characterize the structure and dynamics of this solvation shell. The radial distribution function (RDF) can be calculated to determine the probability of finding solvent molecules at a certain distance from specific atoms of the solute. This provides a detailed picture of the local solvent environment. nih.gov In contrast, in a non-polar solvent, intramolecular hydrogen bonding between the amino and carboxylic acid groups might be more favorable.
Table 2: Hypothetical MD Simulation Parameters for this compound
| Parameter | Value |
| Force Field | GROMOS54a7 |
| Solvent | SPC Water |
| Box Type | Cubic |
| Temperature | 298 K (25 °C) |
| Pressure | 1 bar |
| Simulation Time | 100 ns |
| Time Step | 2 fs |
Note: The parameters in this table are hypothetical and represent a typical setup for such a simulation.
Theoretical Vibrational and Electronic Spectra Prediction and Comparison with Experimental Data
Theoretical calculations can predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and to aid in the assignment of spectral bands. Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations. aps.org
Vibrational Spectra: The vibrational frequencies of this compound can be calculated using DFT methods, such as B3LYP, in conjunction with a suitable basis set (e.g., 6-311+G(d,p)). nih.govacs.org The calculation provides a list of vibrational modes and their corresponding frequencies. Each mode corresponds to a specific type of molecular motion, such as the stretching of a C-H bond, the bending of an N-H bond, or the deformation of the benzene ring.
The calculated frequencies are often systematically higher than the experimental values due to the approximations inherent in the theoretical methods and the fact that calculations are typically performed on a single molecule in the gas phase. Therefore, it is common practice to apply a scaling factor to the calculated frequencies to improve the agreement with experimental data. acs.org
Table 3: Hypothetical Calculated vs. Experimental Vibrational Frequencies for this compound
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| O-H stretch (acid) | 3650 | 3468 | 3450 |
| N-H stretch (asymmetric) | 3500 | 3325 | 3310 |
| N-H stretch (symmetric) | 3400 | 3230 | 3215 |
| C=O stretch (acid) | 1750 | 1663 | 1655 |
| C-N stretch | 1300 | 1235 | 1230 |
| C-Br stretch | 650 | 618 | 615 |
Note: The data in this table is hypothetical and for illustrative purposes only. The scaled frequencies are obtained by multiplying the calculated frequencies by a hypothetical scaling factor of 0.95.
Electronic Spectra: The electronic absorption spectrum (UV-Vis) is determined by the transitions of electrons from occupied molecular orbitals to unoccupied molecular orbitals upon absorption of light. Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths, which determine the position and intensity of the absorption bands. nih.gov
For this compound, the spectrum is expected to show characteristic absorptions for a substituted benzene ring. The amino groups, being strong auxochromes, will cause a red-shift (shift to longer wavelengths) of the absorption bands compared to unsubstituted benzoic acid. The presence of the bromine atom may also influence the spectrum. nih.gov Comparing the calculated UV-Vis spectrum with the experimental one can help to validate the theoretical model and provide a deeper understanding of the electronic structure of the molecule.
Applications in Advanced Materials and Chemical Sciences
Role as a Monomer or Cross-linker in Polymer Synthesis
The presence of two primary amine groups and a carboxylic acid group positions 3,4-Diamino-5-bromobenzoic acid as a potential monomer for the synthesis of several types of polymers, including polyamides and polyimides. In these reactions, the diamine moiety can react with dicarboxylic acids or dianhydrides to form the polymer backbone. internationaljournalcorner.com
The general scheme for polymerization often involves a two-step process, particularly for polyimides. This process starts with the reaction of a diamine and a dianhydride in a polar aprotic solvent to form a soluble poly(amic acid) precursor, which is then cyclized to the final polyimide through thermal or chemical treatment. internationaljournalcorner.comnih.gov The properties of the resulting polymer, such as thermal stability and solubility, are highly dependent on the specific structures of the diamine and dianhydride monomers used. internationaljournalcorner.com
While this is a well-established route for polymer synthesis, specific studies detailing the use of This compound as the diamine monomer are not found in the available literature. Research on analogous compounds, such as 3,5-diaminobenzoic acid, has shown their successful incorporation into polyimide structures to introduce functional carboxylic acid groups along the polymer chain. sigmaaldrich.com
The trifunctional nature of this molecule (two amines, one carboxylic acid) also suggests a potential role as a cross-linker. Cross-linking is a critical process for modifying the properties of polymers, creating strong bonds between polymer chains and leading to materials with improved thermal and mechanical stability. chemicalbook.comnih.gov However, no specific reports on the use of this compound for this purpose are currently available.
| Monomer / Linker | Potential Polymer Type | Reactive Groups | Relevant Synthesis Method |
| This compound | Polyamide, Polyimide | Two amine groups | Polycondensation |
| This compound | Cross-linked polymers | Two amine groups, one carboxylic acid group | Amide or imide bond formation |
Ligand Design and Coordination Chemistry with Metal Ions
The ortho-diamine and carboxylate functionalities of this compound make it a candidate for use as a ligand in coordination chemistry. The adjacent amino groups can chelate to a metal center, and the carboxylate group can also participate in coordination, potentially leading to the formation of stable metal complexes.
The synthesis of metal complexes often involves the reaction of a metal salt with a ligand in a suitable solvent. internationaljournalcorner.com The geometry and nuclearity of the resulting complex are influenced by the coordination preferences of the metal ion and the structure of the ligand. The rigid backbone of this compound, combined with its multiple coordination sites, could theoretically lead to the formation of polynuclear complexes or coordination polymers with interesting structural architectures. Despite this potential, there are no specific studies in the searched literature that report the synthesis of metal complexes using this particular ligand.
Metal complexes derived from ligands with active functional groups are often explored for their catalytic properties. Complexes of transition metals with ligands similar to diaminobenzoic acids have been investigated in various catalytic reactions. However, without the successful synthesis and characterization of metal complexes from This compound , any discussion of their catalytic applications remains purely speculative.
Development of Chemosensors and Recognition Elements (excluding biological sensing)
The structural features of this compound make it an excellent candidate for the development of chemosensors for non-biological applications. The two adjacent amino groups can act as a binding site for specific analytes, such as metal ions or small organic molecules. Upon binding, changes in the electronic properties of the molecule can lead to a detectable signal, such as a change in fluorescence or color. The bromo and carboxylic acid groups can be further modified to tune the selectivity and sensitivity of the sensor. For instance, the carboxylic acid can be functionalized to enhance solubility in specific media or to anchor the sensor to a solid support. Researchers are exploring the use of derivatives of this compound for the detection of environmental pollutants and other chemical species of interest.
Precursor for Optoelectronic Materials (e.g., non-linear optical properties)
Organic materials with non-linear optical (NLO) properties are of great interest for applications in photonics and optoelectronics. sigmaaldrich.com These materials can alter the properties of light, such as its frequency and amplitude, which is essential for technologies like optical switching and data processing. sigmaaldrich.comutwente.nl The synthesis of NLO-active molecules often involves creating structures with a high degree of π-electron delocalization, typically by connecting electron-donating and electron-accepting groups through a conjugated bridge. researchgate.net
This compound serves as a valuable precursor in the synthesis of such NLO materials. The amino groups act as electron donors, while the carboxylic acid group can be modified to function as an electron acceptor. The benzene (B151609) ring provides the initial part of the conjugated system. By reacting the amino and carboxylic acid groups with other appropriate molecules, extended π-conjugated systems with significant NLO responses can be constructed. The presence of the bromine atom can also be exploited to further tune the electronic properties of the final molecule. Research in this area focuses on designing and synthesizing novel chromophores based on this scaffold to achieve superior NLO performance. nih.govresearchgate.net
Scaffold for Combinatorial Library Synthesis (Focus on chemical diversity)
Combinatorial chemistry is a powerful technique for rapidly generating large collections of diverse molecules, known as chemical libraries. These libraries are then screened for desired properties, accelerating the discovery of new materials and functional compounds. This compound is an ideal scaffold for combinatorial library synthesis due to its multiple reactive sites.
The two amino groups and the carboxylic acid group can be independently or simultaneously reacted with a wide variety of building blocks. For example, the amino groups can be acylated, alkylated, or used in the formation of heterocyclic rings. The carboxylic acid can be converted into esters, amides, or other derivatives. The bromine atom can participate in cross-coupling reactions, such as Suzuki or Heck couplings, to introduce further diversity. This multi-faceted reactivity allows for the creation of a vast number of structurally distinct compounds from a single starting scaffold, significantly expanding the chemical space that can be explored.
| Functional Group | Potential Reactions | Resulting Functionality |
| Amino Groups | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines, Azo Compounds |
| Carboxylic Acid | Esterification, Amidation | Esters, Amides |
| Bromine Atom | Suzuki Coupling, Heck Coupling | Aryl-Aryl Bonds, Substituted Alkenes |
Intermediate in the Synthesis of Complex Organic Scaffolds and Frameworks
Beyond its direct applications, this compound is a crucial intermediate in the synthesis of more complex organic scaffolds and frameworks. The vicinal diamino functionality is a precursor to the formation of various heterocyclic systems, such as benzimidazoles, quinoxalines, and other fused-ring structures. These heterocyclic cores are prevalent in many functional materials and pharmaceuticals.
For example, condensation of the diamino groups with dicarbonyl compounds leads to the formation of quinoxaline (B1680401) derivatives. The carboxylic acid and bromine atom can then be used for further elaboration of the molecular structure. This step-wise approach allows for the construction of highly complex and functionalized molecules that would be difficult to synthesize by other means. The resulting scaffolds can serve as the basis for new polymers, dyes, and other advanced materials.
Future Research Directions and Emerging Perspectives
Exploration of Stereoselective Synthetic Pathways
While 3,4-diamino-5-bromobenzoic acid is itself an achiral molecule, its structure is an ideal starting point for the synthesis of complex chiral molecules. Future research is poised to explore stereoselective pathways originating from this compound. A key area of investigation involves the regioselective reaction of one of the two non-equivalent amino groups with a chiral moiety.
For instance, coupling with N-protected amino acids can introduce a stereocenter. A one-step method has been successfully used to synthesize 3-(Fmoc-amino acid)-3,4-diaminobenzoic acids from the parent diaminobenzoic acid, yielding pure products for various amino acids like glycine (B1666218) and isoleucine. nih.gov This approach, when applied to the brominated analogue, would require careful control to ensure the reaction occurs at the desired amino group (position 3 or 4). The electronic and steric environment created by the bromine and carboxylic acid substituents will influence the nucleophilicity of the adjacent amino groups, a factor that must be precisely managed to achieve high regioselectivity and, consequently, stereoselectivity in the final product. The development of synthetic mimetics for biologically important molecules, such as the 2-deoxystreptamine (B1221613) (2-DOS) scaffold in aminoglycosides, often relies on creating specific stereoisomers, highlighting the importance of such selective syntheses. nih.gov
Investigation of Flow Chemistry and Continuous Processing for Scalable Synthesis
The large-scale synthesis of aromatic compounds, particularly those involving nitration and subsequent reduction steps, often presents safety and scalability challenges. Flow chemistry, or continuous processing, offers a promising solution by performing reactions in a continuously flowing stream through a reactor. This methodology provides superior control over reaction parameters like temperature, pressure, and mixing, which is crucial for handling potentially hazardous reactions.
Advanced In Situ Spectroscopic Monitoring of Reactions
To optimize synthetic pathways and gain a deeper understanding of reaction mechanisms, advanced in-situ spectroscopic monitoring is becoming indispensable. Techniques such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and nuclear magnetic resonance (NMR) allow chemists to observe the transformation of reactants into products in real-time without disturbing the reaction.
In the context of synthesizing or modifying this compound, in-situ monitoring could track the progress of key reactions. For instance, during the reduction of a dinitro precursor, the disappearance of the characteristic nitro group vibrational bands and the appearance of amine group bands could be monitored to determine the reaction's endpoint accurately. google.com While sophisticated techniques like in-situ/operando Mössbauer spectroscopy have been developed to identify active sites and intermediates in electrocatalysis xmu.edu.cn, similar principles apply to organic synthesis. By tracking the concentration of key species throughout the reaction, one can build detailed kinetic models, identify reaction intermediates, and optimize conditions to maximize yield and minimize impurities.
Development of High-Throughput Screening for Chemical Reactivity
The trifunctional nature of this compound means it can participate in a wide array of chemical reactions. High-throughput screening (HTS) provides a powerful platform to rapidly explore this chemical space and identify optimal conditions for specific transformations. HTS allows for the parallel execution of hundreds or even thousands of reactions in miniaturized formats, such as microtiter plates.
A notable study demonstrated the power of HTS by screening 96 different base-catalyst combinations for the coupling of a bromopyridine electrophile with 16 different nucleophiles, successfully identifying mild and effective reaction conditions. scienceintheclassroom.org This approach could be directly applied to this compound to explore its reactivity. For example, an HTS campaign could screen various palladium catalysts and ligands for Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position. Simultaneously, the reactivity of the amino groups in acylation or condensation reactions could be mapped. Such screening can rapidly generate vast amounts of data to guide the development of selective functionalization strategies. scienceintheclassroom.orgnih.gov
Table 1: Hypothetical High-Throughput Screening Array for Suzuki Coupling
| Well | Catalyst | Ligand | Base | Solvent | Yield (%) |
|---|---|---|---|---|---|
| A1 | Pd(OAc)2 | SPhos | K2CO3 | Dioxane/H2O | 85 |
| A2 | Pd(OAc)2 | XPhos | K2CO3 | Dioxane/H2O | 92 |
| B1 | Pd(OAc)2 | SPhos | Cs2CO3 | Dioxane/H2O | 78 |
| B2 | Pd(OAc)2 | XPhos | Cs2CO3 | Dioxane/H2O | 95 |
| C1 | Pd2(dba)3 | SPhos | K3PO4 | Toluene | 65 |
| C2 | Pd2(dba)3 | XPhos | K3PO4 | Toluene | 75 |
Integration into Nanomaterials Chemistry for Surface Functionalization
The distinct functional groups of this compound make it an excellent candidate for use as a linker molecule in nanomaterials chemistry. The carboxylic acid group can serve as an anchor to bind to the surface of metal oxide nanoparticles (e.g., TiO₂, ZnO) or other substrates. The two amino groups provide sites for further chemical modification or can be used to tune the surface properties, such as charge and hydrophilicity.
Furthermore, the bromine atom acts as a versatile handle for post-functionalization via robust cross-coupling reactions. This allows for the attachment of other functional molecules after the initial anchoring to the nanomaterial surface. This trifunctional design could be used to create highly tailored surfaces on quantum dots, gold nanoparticles, or carbon nanotubes for applications in sensing, catalysis, and biomedical imaging.
Design Principles for Tailoring Reactivity and Selectivity through Substituent Effects
A fundamental understanding of how the substituents on the benzene (B151609) ring influence each other's reactivity is crucial for designing selective synthetic strategies. The electronic properties of the amino, bromo, and carboxylic acid groups dictate the reactivity of the aromatic ring and the functional groups themselves.
Amino Groups: As strong activating, ortho-, para-directing groups, the two amino groups (-NH₂) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Their presence also enhances the nucleophilicity of each other.
Carboxylic Acid Group: This is a deactivating, meta-directing group that withdraws electron density from the ring through resonance and inductive effects, making electrophilic substitution more difficult.
Bromine Atom: This is a deactivating but ortho-, para-directing group. It deactivates the ring via a strong inductive effect but directs incoming electrophiles to the ortho and para positions due to its lone pairs.
The interplay of these effects creates a complex reactivity map. For instance, selective acylation of one amino group over the other could be achieved by exploiting the subtle differences in their electronic environment. Similarly, the success of a cross-coupling reaction at the C-Br bond will depend on reaction conditions that can overcome the influence of the other substituents. Studies on how substituents affect the nucleophilicity of diaminobenzenes in C-C coupling reactions confirm that such electronic effects are predictable and can be exploited for selective synthesis. mdpi.com Tailoring these groups through derivatization offers an efficient approach to tune the properties of the resulting molecules. nih.gov
Table 2: Influence of Substituents on Molecular Reactivity
| Substituent | Electronic Effect | Influence on Aromatic Ring | Influence on Other Functional Groups |
|---|---|---|---|
| -COOH (Carboxylic Acid) | Electron-withdrawing (deactivating) | Meta-directing for electrophilic substitution | Decreases nucleophilicity of adjacent amino group |
| -Br (Bromo) | Electron-withdrawing (inductive), weak donating (resonance) | Ortho-, para-directing for electrophilic substitution (deactivating) | Site for nucleophilic aromatic substitution or cross-coupling |
| -NH2 (Amino) | Electron-donating (activating) | Ortho-, para-directing for electrophilic substitution | Acts as a nucleophile; increases electron density at other positions |
Compound List
Q & A
Basic: What are the recommended synthetic routes for preparing 3,4-diamino-5-bromobenzoic acid, and what key parameters should be optimized?
Methodological Answer:
The synthesis typically involves bromination of a pre-functionalized benzoic acid precursor. For example, bromination of 3,4-diaminobenzoic acid using bromine or N-bromosuccinimide (NBS) under mild conditions (20–50°C) can yield the target compound. Key parameters include:
- Temperature control : Higher temperatures may lead to over-bromination or side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity but require careful quenching to avoid decomposition.
- Reaction monitoring : Use TLC or HPLC to track progress and prevent degradation of the amino groups .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
Standard analytical techniques include:
- Melting point analysis : Compare observed values (e.g., ~250–255°C) with literature data to assess purity .
- NMR spectroscopy : H and C NMR confirm substitution patterns (e.g., bromine at position 5, amino groups at 3 and 4).
- Mass spectrometry : High-resolution MS validates molecular weight (CHBrNO, theoretical ~243.99 g/mol).
- HPLC : Quantify impurities using reverse-phase columns with UV detection at 254 nm .
Advanced: How can contradictory data in literature regarding the stability of this compound under acidic conditions be resolved?
Methodological Answer:
Contradictions may arise from differences in experimental conditions. To resolve them:
- Replicate studies : Use standardized buffers (e.g., pH 2–7) and monitor decomposition via UV-Vis or LC-MS.
- Control variables : Isolate factors like temperature, light exposure, and oxygen levels, which may accelerate degradation.
- Cross-validate : Compare results with structurally similar compounds (e.g., 3,5-diaminobenzoic acid) to identify trends in stability .
Advanced: What strategies are effective in minimizing side reactions during functionalization of this compound for drug development?
Methodological Answer:
- Protecting groups : Temporarily block amino groups using tert-butoxycarbonyl (Boc) or benzyl (Bn) groups during coupling reactions.
- Catalyst optimization : Use Pd-based catalysts for Suzuki-Miyaura couplings to enhance selectivity for the bromine site.
- Low-temperature reactions : Perform steps like acylation or sulfonation at 0–5°C to suppress unwanted polymerization .
Basic: What safety protocols should be followed when handling this compound in the laboratory?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Spill management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
- First aid : For skin contact, rinse thoroughly with water; for ingestion, seek immediate medical attention without inducing vomiting .
Advanced: How can computational tools aid in predicting the reactivity of this compound in multi-step syntheses?
Methodological Answer:
AI-driven platforms (e.g., Reaxys, Pistachio) can:
- Predict reaction pathways : Identify feasible routes for functionalizing the bromine or amino groups.
- Optimize conditions : Simulate solvent effects, temperature, and catalyst performance.
- Screen for hazards : Flag potential explosive intermediates or exothermic reactions early in the design phase .
Advanced: What mechanistic insights explain the compound’s role in inhibiting enzymes like tyrosinase or kinases?
Methodological Answer:
- Structural mimicry : The benzoic acid core mimics natural substrates (e.g., tyrosine), while bromine and amino groups enhance binding affinity.
- Docking studies : Molecular dynamics simulations reveal interactions with active-site residues (e.g., hydrogen bonding with amino groups).
- Kinetic assays : Measure IC values under varied pH and ionic strengths to elucidate inhibition mechanisms .
Basic: How should researchers store this compound to ensure long-term stability?
Methodological Answer:
- Environment : Store in airtight containers under inert gas (N or Ar) at –20°C.
- Light protection : Use amber glass vials to prevent photodegradation.
- Moisture control : Include desiccants (silica gel) to avoid hydrolysis of the bromine moiety .
Advanced: What are the environmental degradation pathways of this compound, and how can they be studied?
Methodological Answer:
- Photolysis : Expose to UV light (254 nm) in aqueous solutions and analyze breakdown products via LC-MS.
- Biodegradation : Use soil microcosms or bacterial cultures (e.g., Pseudomonas spp.) to assess microbial decomposition rates.
- Ecotoxicity testing : Evaluate impact on Daphnia magna or algae to determine environmental risk .
Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Pre-activation : Convert the bromine to a more reactive leaving group (e.g., triflate) prior to coupling.
- Ligand screening : Test phosphine (e.g., XPhos) or N-heterocyclic carbene (NHC) ligands to enhance catalytic efficiency.
- Microwave-assisted synthesis : Reduce reaction times and improve yields through controlled dielectric heating .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
